Lobucavir - 127759-89-1

Lobucavir

Catalog Number: EVT-273466
CAS Number: 127759-89-1
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lobucavir, chemically known as [1R-(1α,2β,3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-6H-purin-6-one (BMS-180194), is a synthetic carbocyclic guanosine analogue studied for its antiviral properties. [, , , , , ] It acts as a potent inhibitor of viral DNA polymerases, particularly those of herpesviruses and hepatitis B virus (HBV). [, , , , , , , , , , , ]

Synthesis Analysis

A practical asymmetric synthesis of Lobucavir starts with an asymmetric [2 + 2] cycloaddition of dimenthyl fumarate with ketene dimethyl acetal. [] Sequential reduction, benzoylation, deketalization, and stereoselective ketone reduction yield the key chiral intermediate, [1S-(1α,2β,3α)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzoate ester. [] Regioselective N9-alkylation of 2-amino-6-iodopurine with the cyclobutyltriflate derived from the intermediate, followed by methanolysis and acid hydrolysis, produces Lobucavir with high enantiomeric excess (> 99%). [] Alternative synthetic approaches utilizing chiral enol ethers and dichloroketene have also been explored. [, ]

Molecular Structure Analysis

Lobucavir's structure is characterized by a cyclobutyl ring replacing the furanose ring of natural guanosine, linked to the N9 position of a guanine base. [, ] Two hydroxymethyl groups are attached to the cyclobutyl ring. [] This structural modification contributes to its resistance to enzymatic degradation by nucleoside phosphorylases. []

Chemical Reactions Analysis

Lobucavir undergoes intracellular phosphorylation to form its active triphosphate form, Lobucavir triphosphate. [, , , ] This phosphorylation is facilitated by cellular kinases, including herpes simplex virus thymidine kinase (HSV-TK) and potentially other kinases in both infected and uninfected cells. [, , ] The triphosphate form acts as a competitive inhibitor of viral DNA polymerases. [, ]

Mechanism of Action

Lobucavir primarily acts as a competitive inhibitor of viral DNA polymerases. [, ] After intracellular phosphorylation to Lobucavir triphosphate, it competes with the natural substrate deoxyguanosine triphosphate (dGTP) for binding to the polymerase active site. [, , , ] This competition inhibits viral DNA synthesis, effectively halting viral replication. [, , ]

Applications

7.1 Antiviral Activity: Lobucavir has demonstrated antiviral activity against various viruses in laboratory settings.
* Hepatitis B Virus (HBV): Lobucavir effectively suppresses HBV replication in vitro and in vivo (woodchuck model). [, , , ] It exhibits activity against lamivudine-resistant HBV mutants. [, , ] * Herpesviruses: Lobucavir exhibits antiviral activity against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2), cytomegalovirus (CMV), and potentially Kaposi's sarcoma-associated herpesvirus (KSHV). [, , , , , , , , ] It shows promise against ganciclovir-resistant CMV strains. [] * Other Viruses: Research suggests potential antiviral activity against other viruses like Epstein-Barr virus (EBV). []

7.2 Drug Resistance Studies: Studying Lobucavir's activity against drug-resistant viral strains provides insights into resistance mechanisms and guides the development of new antiviral strategies.
* Lobucavir demonstrates efficacy against lamivudine-resistant HBV strains with mutations in the YMDD motif of the viral polymerase. [, , ] * It effectively inhibits GCV-resistant HCMV isolates with mutations in the UL97 protein kinase, suggesting an alternative phosphorylation pathway for Lobucavir. [] * Research on Lobucavir resistance in CMV has identified mutations in the viral DNA polymerase (UL54) gene associated with decreased susceptibility. []

7.4 Gene Therapy: * Lobucavir is investigated as a potential candidate for suicide gene therapy approaches using the herpes simplex virus type 1 thymidine kinase (HSV-1 TK) gene. [, ] * Yeast cells expressing HSV-1 TK exhibit growth inhibition when exposed to Lobucavir, highlighting its potential in selective cell killing applications. [] * Mutant forms of HSV-1 TK with altered substrate specificity (e.g., A167Y mutation) can enhance the selectivity and efficacy of Lobucavir in gene therapy settings. [, ]

Future Directions
  • Clinical Development: While Lobucavir has shown promise in preclinical studies, further clinical development is needed to evaluate its efficacy and safety in human patients. [, , ] This includes large-scale clinical trials to confirm its antiviral activity, determine optimal dosing regimens, and assess long-term safety profiles.
  • Drug Resistance Monitoring: Continuous monitoring for the emergence of Lobucavir-resistant viral strains in clinical settings is crucial. [, ] This involves developing and implementing sensitive diagnostic tools to detect resistance-associated mutations and guide therapeutic decisions.
  • Combination Therapies: Investigating Lobucavir's potential in combination with other antiviral agents could lead to more effective treatment strategies, particularly for chronic infections or drug-resistant cases. [, , , ] This requires well-designed preclinical and clinical studies to determine synergistic drug combinations and optimal treatment regimens.
  • Prodrugs and Delivery Systems: Exploring the development of Lobucavir prodrugs with improved pharmacokinetic properties could enhance its therapeutic potential. [, ] This includes designing prodrugs with enhanced oral bioavailability, cellular uptake, or targeted delivery to specific tissues or cell types.
  • Mechanistic Studies: Further research is needed to fully elucidate Lobucavir's mechanism of action against different viruses and explore potential off-target effects. [] Understanding the detailed molecular interactions between Lobucavir, viral polymerases, and cellular kinases could guide the design of more potent and selective antiviral agents.

Properties

CAS Number

127759-89-1

Product Name

Lobucavir

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1

InChI Key

GWFOVSGRNGAGDL-ACZMJKKPSA-N

SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO

Solubility

Soluble in DMSO

Synonyms

Lobucavir; BMS 180194; BMS180194; SQ-34514; SQ 34514; SQ34514; SQ 34,514; C-Oxetanocin-G; C-Oxt-G; DRG-0235

Canonical SMILES

C1C(C(C1N2C=NC3=C2NC(=NC3=O)N)CO)CO

Isomeric SMILES

C1[C@H]([C@@H]([C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.